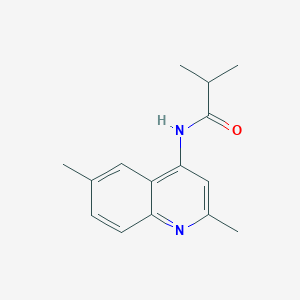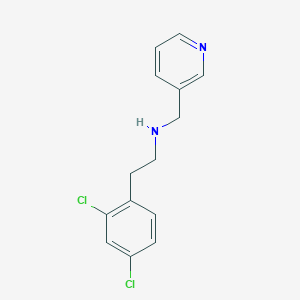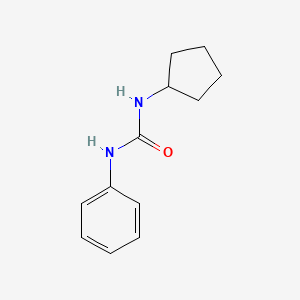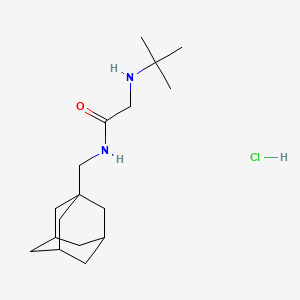![molecular formula C20H23N3 B4889665 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI belongs to the class of indole derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and pain management.
Wirkmechanismus
The exact mechanism of action of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual action may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to modulate the activity of the opioid receptor, which may explain its potential use in pain management.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. This compound has also been found to reduce the levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response. This may explain its potential anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in its pure form through column chromatography. This compound has also been found to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms of various neurological and psychiatric disorders. However, there are also some limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, and there is limited information available on its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole. One area of interest is its potential use in the treatment of drug addiction. This compound has been found to reduce drug-seeking behavior in animal models, and further research is needed to investigate its potential use in humans. Another area of interest is its potential use in pain management. This compound has been shown to modulate the activity of the opioid receptor, and further research is needed to investigate its potential use as an analgesic. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. This will help to determine its safety and efficacy for use in humans.
Synthesemethoden
The synthesis of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole can be achieved through a multistep process involving the reaction of 2-methyl-1H-indole-3-carboxaldehyde with 4-phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Eigenschaften
IUPAC Name |
2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-16-19(18-9-5-6-10-20(18)21-16)15-22-11-13-23(14-12-22)17-7-3-2-4-8-17/h2-10,21H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHILFZGLLNMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)
![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4889641.png)
![3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)
![N-cyclopropyl-1'-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4889656.png)

![ethyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4889670.png)

